6-Fluorochroman Derivative Exhibits Sub-nanomolar Affinity (Ki = 0.22 nM) for the 5-HT1A Receptor
A 6-fluorochroman derivative (compound 3) demonstrated extremely potent binding affinity for the 5-HT1A receptor in radioligand binding assays [1]. This sub-nanomolar affinity establishes a high-performance baseline for structure-activity relationship (SAR) optimization.
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.22 nM |
| Comparator Or Baseline | Lead compound N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine |
| Quantified Difference | Ki = 0.22 nM |
| Conditions | Radioligand binding assay using rat hippocampal membranes |
Why This Matters
This sub-nanomolar affinity makes the 6-fluorochroman scaffold a premier starting point for developing high-potency CNS drug candidates, offering a significant advantage over weaker-binding chroman analogs.
- [1] Yasunaga, T.; Kimura, T.; Naito, R.; et al. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. J. Med. Chem. 1998, 41, 2765-2778. View Source
